N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Overview
Description
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane . STING stands for stimulator of interferon genes and is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Result of Action
The result of the compound’s action is the priming of the innate immune responses to achieve valid antitumor efficacy . It induces the production of chemokines (CXCL10 and CCL5), which recruits natural killer (NK) cells and T cells and exerts valid antitumor immunity .
Action Environment
The action environment of the compound is within the cytoplasm of cells, particularly endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells
Properties
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S3/c1-2-19-14(22)11-25-18-20-15(12-7-4-3-5-8-12)17(26-18)21-16(23)13-9-6-10-24-13/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOFNRXNYOZTRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)C2=CC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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